2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyridine, pyridazine, piperazine, and pyrimidine rings, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step procedures that include nucleophilic substitution reactions. The final step often involves cyclization to form the pyrido[1,2-a]pyrimidin-4-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with a methyl group, showing antiproliferative activity.
2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole: Contains a thiadiazole ring, used in various biological studies.
Uniqueness
What sets 2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of multiple heterocyclic rings, which provides a versatile platform for chemical modifications and a wide range of biological activities. This structural complexity allows for diverse applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c29-21-14-20(23-18-5-1-2-9-28(18)21)27-12-10-26(11-13-27)19-7-6-17(24-25-19)16-4-3-8-22-15-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFMLWVAMHIEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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